(Trp4)-Kemptide
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Overview
Description
(Trp4)-Kemptide is a synthetic peptide that is widely used in biochemical research. It is a substrate for protein kinase A, an enzyme that plays a crucial role in various cellular processes. The peptide sequence of this compound is Leu-Arg-Arg-Ala-Ser-Leu-Gly, with tryptophan at the fourth position. This compound is particularly valuable for studying phosphorylation mechanisms and enzyme-substrate interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Trp4)-Kemptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (Trp4)-Kemptide primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by protein kinase A. This reaction is crucial for studying kinase activity and signal transduction pathways.
Common Reagents and Conditions:
Reagents: Adenosine triphosphate (ATP) is the phosphate donor in phosphorylation reactions.
Conditions: The reaction typically occurs in a buffered solution at physiological pH and temperature.
Major Products: The primary product of the phosphorylation reaction is phosphorylated this compound, which can be analyzed using techniques like mass spectrometry or HPLC.
Scientific Research Applications
(Trp4)-Kemptide has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme kinetics and catalytic mechanisms.
Biology: Helps in understanding cellular signaling pathways involving protein kinase A.
Medicine: Aids in the development of kinase inhibitors for therapeutic purposes.
Industry: Utilized in the production of diagnostic kits and research reagents.
Mechanism of Action
(Trp4)-Kemptide exerts its effects by serving as a substrate for protein kinase A. The enzyme recognizes the peptide sequence and catalyzes the transfer of a phosphate group from ATP to the serine residue. This phosphorylation event is a key regulatory mechanism in various cellular processes, including metabolism, gene expression, and cell cycle progression.
Comparison with Similar Compounds
Kemptide: A peptide with a similar sequence but without the tryptophan residue.
Leu-Arg-Arg-Ala-Ser-Leu-Gly: Another variant used in kinase studies.
Uniqueness: (Trp4)-Kemptide is unique due to the presence of tryptophan at the fourth position, which can influence its interaction with protein kinase A and other proteins. This makes it a valuable tool for studying specific aspects of enzyme-substrate interactions and phosphorylation mechanisms.
Properties
Molecular Formula |
C40H66N14O9 |
---|---|
Molecular Weight |
887.0 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C40H66N14O9/c1-21(2)15-25(41)33(58)50-27(11-7-13-46-39(42)43)35(60)51-28(12-8-14-47-40(44)45)36(61)53-30(17-23-18-48-26-10-6-5-9-24(23)26)37(62)54-31(20-55)38(63)52-29(16-22(3)4)34(59)49-19-32(56)57/h5-6,9-10,18,21-22,25,27-31,48,55H,7-8,11-17,19-20,41H2,1-4H3,(H,49,59)(H,50,58)(H,51,60)(H,52,63)(H,53,61)(H,54,62)(H,56,57)(H4,42,43,46)(H4,44,45,47)/t25-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
MSFGAYLGJZPYIQ-PUEDFKRLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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